molecular formula C13H10F2N2OS B12237374 N-(2,4-difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide

N-(2,4-difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No.: B12237374
M. Wt: 280.29 g/mol
InChI Key: SVHZEOXMXIYPFG-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a synthetic acetamide derivative characterized by a 2,4-difluorophenyl group attached to the acetamide nitrogen and a pyridin-2-ylsulfanyl moiety at the α-carbon (Figure 1).

Properties

Molecular Formula

C13H10F2N2OS

Molecular Weight

280.29 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C13H10F2N2OS/c14-9-4-5-11(10(15)7-9)17-12(18)8-19-13-3-1-2-6-16-13/h1-7H,8H2,(H,17,18)

InChI Key

SVHZEOXMXIYPFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

Biological Activity

N-(2,4-difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a synthetic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H10F2N2OSC_{13}H_{10}F_2N_2OS with a molecular weight of approximately 280.29 g/mol. The structure incorporates a difluorophenyl group and a pyridin-2-ylsulfanyl moiety , which are believed to enhance its biological activity and solubility in various solvents.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains and fungi. For instance, compounds with similar structures have demonstrated notable antifungal effects, suggesting that this compound may also share such properties .

Antiviral Potential

In addition to its antimicrobial activity, this compound has been explored for antiviral applications. Its unique structure may facilitate interactions with viral proteins or cellular receptors, potentially inhibiting viral replication. Ongoing studies are focused on elucidating these mechanisms to assess its therapeutic potential against viral infections.

The mechanism of action of this compound involves its binding affinity to specific enzymes or receptors within biological pathways. This interaction may modulate enzyme activities or affect receptor functions, thereby influencing cellular processes. Detailed molecular docking studies are being conducted to identify these interactions more precisely .

Synthesis and Evaluation

A study focusing on the synthesis of related compounds highlighted the importance of the pyridin-2-ylsulfanyl group in enhancing biological activity. The synthesis typically involves multiple steps, including the formation of intermediates that lead to the final acetamide structure.

Comparative Studies

Comparative analyses with other acetamides have shown that this compound possesses distinct chemical reactivity and biological properties. For example, analogs like 2,4-difluoroacetanilide lack the same level of activity due to the absence of the pyridinyl moiety.

Data Summary

Property Value
Molecular FormulaC13H10F2N2OSC_{13}H_{10}F_2N_2OS
Molecular Weight280.29 g/mol
Biological ActivitiesAntimicrobial, Antiviral
Mechanism of ActionEnzyme modulation, Receptor binding

Comparison with Similar Compounds

Triazole-Linked Analogs

  • N-(2,4-difluorophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide ():
    This compound replaces the pyridinylsulfanyl group with a triazole ring bearing a pyridine substituent. The triazole core introduces additional hydrogen-bonding capacity, which may enhance binding to biological targets like cytohesins or kinases .

Piperidine Sulfonyl Derivatives

  • N-(2,4-difluorophenyl)-2-(5-piperidin-1-ylsulfonylthiophen-2-yl)acetamide (): The sulfonyl-piperidine-thiophene substituent increases steric bulk and polarity compared to the pyridinylsulfanyl group. Sulfonyl groups are known to improve metabolic stability but may reduce membrane permeability .

Dimeric Sulfanyl Compounds

  • 2-[(4-([2-(2,4-Difluoroanilino)-2-oxoethyl]sulfanyl)butyl)sulfanyl]-N-(2,4-difluorophenyl)acetamide (): This dimeric analog features dual acetamide units linked by a butylsulfanyl chain. Such structures may exhibit enhanced avidity for target proteins but could suffer from reduced solubility .

Oxygen-Containing Acetamide Analogs

  • 2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533, ): Replacing the sulfanyl group with a phenoxy moiety reduces sulfur-mediated interactions (e.g., metal coordination) but maintains auxin-like activity, as seen in plant growth regulators .

Heterocyclic Variations

Physicochemical and Pharmacological Properties

Melting Points

  • Triazole derivatives (e.g., compound 51: 156–158°C) exhibit higher melting points than non-heterocyclic analogs, suggesting stronger crystal packing due to hydrogen bonding .
  • In contrast, 2-(2,4-dichlorophenyl)acetamide () melts at 473–475 K (~200–202°C), indicating that halogenation and ring substitution significantly affect thermal stability .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Biological Activity Melting Point (°C) Reference
Target Compound Pyridin-2-ylsulfanyl Not reported
N-(2,4-difluorophenyl)-2-(4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetamide Triazole-pyridine Cytohesin inhibition
2-(5-Piperidin-1-ylsulfonylthiophen-2-yl)acetamide Piperidine sulfonyl-thiophene Not reported
2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide Phenoxy Auxin agonist
2-((2,4-difluorophenyl)amino)-N-(coumarin-thiazole)acetamide Coumarin-thiazole α-Glucosidase inhibition 217–219

Preparation Methods

Reaction Mechanism

  • Synthesis of N-(2,4-difluorophenyl)-2-chloroacetamide :

    • 2,4-Difluoroaniline reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
    • Conditions : 0–5°C for 1 hour, followed by room temperature stirring for 4–6 hours.
    • Yield : 85–92% after recrystallization from ethanol.
  • Thiolate Formation and Substitution :

    • Pyridine-2-thiol is deprotonated using KOH or NaH in anhydrous DMF or ethanol.
    • The resulting thiolate attacks the chloroacetamide’s α-carbon, displacing chloride.
    • Conditions : Reflux (70–80°C) for 8–12 hours under nitrogen.
    • Yield : 70–78% after column chromatography (silica gel, ethyl acetate/hexane).

Optimization Insights

  • Base Selection : KOH in ethanol provides higher yields (78%) compared to NaH in DMF (70%) due to reduced side reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate reaction rates but may require stricter temperature control.

One-Pot Synthesis via In Situ Thiol Generation

A streamlined approach generates the pyridinylsulfanyl group directly from 2,2'-dipyridyl disulfide and N-(2,4-difluorophenyl)-2-mercaptoacetamide .

Procedure

  • Reduction of Disulfide :
    • 2,2'-Dipyridyl disulfide is reduced with NaBH₄ in methanol to form pyridine-2-thiol.
  • In Situ Alkylation :
    • N-(2,4-difluorophenyl)-2-mercaptoacetamide reacts with the generated thiol in the presence of K₂CO₃ .
    • Conditions : 50°C for 6 hours.
    • Yield : 65–70% after solvent evaporation and trituration with diethyl ether.

Advantages and Limitations

  • Advantages : Eliminates isolation of reactive intermediates, reducing purification steps.
  • Limitations : Lower yields due to competing oxidation of thiols.

Solid-Phase Synthesis for High-Throughput Production

Patented methods describe solid-supported synthesis using Wang resin -bound intermediates.

Steps

  • Resin Functionalization :
    • Wang resin is loaded with Fmoc-protected 2,4-difluoroaniline via ester linkage.
  • Acetamide Formation :
    • Deprotection with piperidine/DMF, followed by acylation with 2-(pyridin-2-ylsulfanyl)acetic acid using HBTU/DIPEA.
  • Cleavage and Purification :
    • TFA cleavage yields the crude product, purified via reverse-phase HPLC.
    • Yield : 60–65% with >95% purity.

Applications

  • Ideal for parallel synthesis of analogs in drug discovery.

Catalytic Methods and Green Chemistry Approaches

Recent advancements emphasize sustainable protocols using ionic liquids or microwave irradiation .

Microwave-Assisted Synthesis

  • Reactants : N-(2,4-difluorophenyl)glycine and 2-bromopyridine in [BMIM][BF₄] ionic liquid.
  • Conditions : Microwave irradiation (100°C, 300 W) for 20 minutes.
  • Yield : 82% with minimal purification.

Benefits

  • Reduced reaction time (20 minutes vs. 12 hours).
  • Solvent-free conditions enhance atom economy.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Nucleophilic Substitution 70–78 95–98 Scalable, high reproducibility Multi-step purification required
One-Pot Synthesis 65–70 90–92 Fewer intermediates Susceptible to oxidation side reactions
Solid-Phase Synthesis 60–65 >95 High-throughput capability Specialized equipment needed
Microwave-Assisted 82 97 Rapid, eco-friendly Limited scalability

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield crystalline product (mp 148–150°C).
  • Chromatography : Silica gel with ethyl acetate/hexane (3:7) for analytical-grade purity.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72–7.68 (m, 1H, pyridine-H), 7.34–7.28 (m, 2H, Ar-H), 6.95–6.89 (m, 2H, Ar-H), 3.85 (s, 2H, CH₂), 2.10 (s, 1H, NH).
  • HRMS : [M+H]⁺ calcd. for C₁₃H₁₀F₂N₂OS: 298.28; found: 298.27.

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